molecular formula C9H14N4O2S B5719702 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No. B5719702
M. Wt: 242.30 g/mol
InChI Key: WJAQMHVKRHWMJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including "2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine," involves multiple steps starting from basic pyrimidine structures or their analogs. These processes often involve cyclization, chlorination, and substitution reactions. For instance, derivatives have been synthesized through reactions with various piperazines, resulting in compounds with significant antibacterial activities (Matsumoto & Minami, 1975). Another method involves the synthesis from methyl 2-aminothiophene-3-carboxylate through cyclization and substitution processes (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine derivatives has been confirmed through various spectroscopic methods and X-ray crystallography. Detailed studies include the analysis of vibrational modes, molecular electronic structure, and intermolecular interactions, providing insights into the compound's molecular conformation and stability (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, reflecting its reactivity and potential applications. For example, SNAr reactions have been described for 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, showing chemoselectivity depending on the type of amine and base used (Baiazitov et al., 2013). These reactions are crucial for understanding the compound's chemical behavior and for developing new derivatives with specific properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, provide important information for the compound's handling and application in various fields. The crystalline structure and conformation of such compounds have been studied using X-ray crystallography, revealing their stable forms and intermolecular interactions (Naveen et al., 2007).

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-16(14,15)13-7-5-12(6-8-13)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAQMHVKRHWMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methylsulfonyl)-1-piperazinyl]pyrimidine

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